molecular formula C25H26N2O4 B1667172 5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans- CAS No. 139232-80-7

5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-

Cat. No. B1667172
M. Wt: 418.5 g/mol
InChI Key: KLSKINYBELQIRV-JTHBVZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bms 188107 is a calcium antagonist with cardioprotective effects.

Scientific Research Applications

Synthesis and Molecular Rearrangement

  • 5H-Pyrano(3,2-c)quinolin-5-one derivatives can be synthesized through various chemical processes, such as the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to the formation of dihydro-2H-pyrano[3,2-c]quinoline diones and their brominated derivatives. These compounds can undergo molecular rearrangement to produce other chemically significant derivatives (Klásek, Kořistek, Sedmera, & Halada, 2003).

Development of Heterocyclic Systems

  • The condensation of tetrahydropyran-2,4-diones with other compounds leads to the synthesis of new N,O-heterocyclic systems containing fused aza- and diazaphenanthrene moieties and a 2-pyranone ring. This indicates the potential for developing diverse heterocyclic systems using 5H-pyrano[3,2-c]quinoline derivatives as a key component (Kozlov, Pashkovskii, Tereshko, Lokot, Gusak, & Lakhvich, 2003).

Antifungal Agents

  • Novel 4-hydroxy-3-(2-phenylamino-acetyl)-pyrano-[3,2-c]quinolin-2-one derivatives have been synthesized and identified as potential antifungal agents. This suggests the application of 5H-pyrano[3,2-c]quinoline derivatives in the development of antifungal medications (Reddy, Prasanna, & Mukkanti, 2018).

Photovoltaic Properties

  • The photovoltaic properties of certain 5H-pyrano[3,2-c]quinoline derivatives have been studied, indicating their potential application in organic–inorganic photodiode fabrication. This research suggests the use of these compounds in the development of new photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticoagulant Activity

Eco-Friendly Synthesis

  • An eco-friendly and efficient one-pot three-component reaction has been developed for synthesizing pyrano[3,2-c]quinolones in water. This method highlights the potential for sustainable and environmentally friendly synthesis approaches in chemical research (Radini, El-Gogary, Mostafa, Alnagei, Mudarbish, & Dash, 2018).

properties

CAS RN

139232-80-7

Product Name

5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

(3R,4S)-6-benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one

InChI

InChI=1S/C25H26N2O4/c1-25(2)23(29)21(26-14-8-13-19(26)28)20-22(31-25)17-11-6-7-12-18(17)27(24(20)30)15-16-9-4-3-5-10-16/h3-7,9-12,21,23,29H,8,13-15H2,1-2H3/t21-,23+/m0/s1

InChI Key

KLSKINYBELQIRV-JTHBVZDNSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C

SMILES

CC1(C(C(C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bms 188107;  Bms-188107;  Bms188107

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-
Reactant of Route 2
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-
Reactant of Route 3
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-
Reactant of Route 4
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-
Reactant of Route 6
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-

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